molecular formula C10H10ClN B11825242 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole

Cat. No.: B11825242
M. Wt: 179.64 g/mol
InChI Key: UTBXOBBRFIWXNH-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Dihydropyrroles.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrole
  • 5-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole
  • 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrole

Uniqueness

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole

InChI

InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-5,7,12H,2,6H2

InChI Key

UTBXOBBRFIWXNH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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